molecular formula C6H6ClN3O3 B15331705 2-Chloro-4-ethoxy-5-nitropyrimidine

2-Chloro-4-ethoxy-5-nitropyrimidine

Katalognummer: B15331705
Molekulargewicht: 203.58 g/mol
InChI-Schlüssel: YRXSJSPWJOOHMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-ethoxy-5-nitropyrimidine is an organic compound with the molecular formula C6H6ClN3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the second position, an ethoxy group at the fourth position, and a nitro group at the fifth position of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-5-nitropyrimidine typically involves the nitration of 2-chloro-4-ethoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-ethoxy-5-nitropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups replacing the chlorine atom.

    Reduction: Formation of 2-chloro-4-ethoxy-5-aminopyrimidine.

    Oxidation: Formation of 2-chloro-4-carboxy-5-nitropyrimidine or 2-chloro-4-formyl-5-nitropyrimidine.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-ethoxy-5-nitropyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for antiviral and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-ethoxy-5-nitropyrimidine depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the pyrimidine ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-nitropyrimidine: Lacks the ethoxy group at the fourth position.

    2,4-Dichloro-5-nitropyrimidine: Contains an additional chlorine atom at the fourth position instead of the ethoxy group.

    2-Chloro-4-methoxy-5-nitropyrimidine: Contains a methoxy group instead of an ethoxy group at the fourth position.

Uniqueness

2-Chloro-4-ethoxy-5-nitropyrimidine is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The ethoxy group can participate in various chemical transformations, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications.

Eigenschaften

Molekularformel

C6H6ClN3O3

Molekulargewicht

203.58 g/mol

IUPAC-Name

2-chloro-4-ethoxy-5-nitropyrimidine

InChI

InChI=1S/C6H6ClN3O3/c1-2-13-5-4(10(11)12)3-8-6(7)9-5/h3H,2H2,1H3

InChI-Schlüssel

YRXSJSPWJOOHMJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC=C1[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.